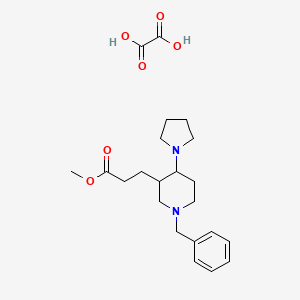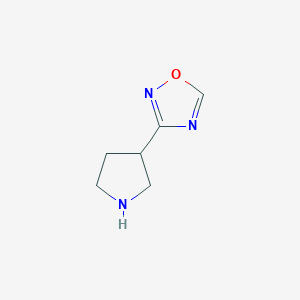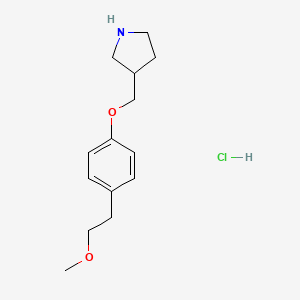
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride is a chemical compound known for its selective antagonistic properties towards the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 by researchers at Merck Research Laboratories
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction forms an intermediate, which is then reacted with pyrrolidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving the metabotropic glutamate receptor subtype 5 (mGluR5).
Medicine: Investigated for its potential therapeutic applications in neurological disorders, including anxiety, depression, and schizophrenia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The primary mechanism of action of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride involves its antagonistic effects on the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, which can modulate various cellular signaling pathways. This inhibition can lead to changes in neurotransmitter release and neuronal excitability, which are relevant to its potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenylboronic acid: Shares a similar structure but contains a boronic acid group instead of a pyrrolidine ring.
Metoprolol EP Impurity D: A related compound detected as an impurity in metoprolol tartrate.
Uniqueness
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride is unique due to its selective antagonistic properties towards the metabotropic glutamate receptor subtype 5 (mGluR5). This specificity makes it a valuable tool in research focused on understanding the role of mGluR5 in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
3-[[4-(2-methoxyethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-9-7-12-2-4-14(5-3-12)17-11-13-6-8-15-10-13;/h2-5,13,15H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSCPXRBPUBBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-80-2 | |
| Record name | Pyrrolidine, 3-[[4-(2-methoxyethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)
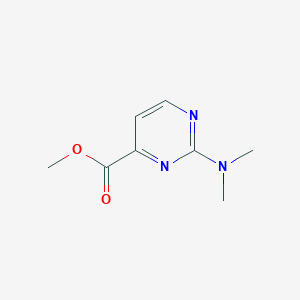

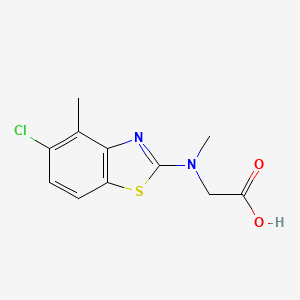
![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)

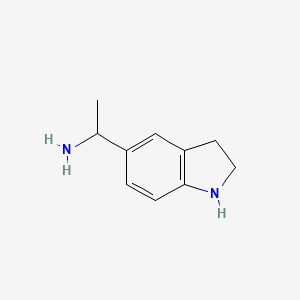
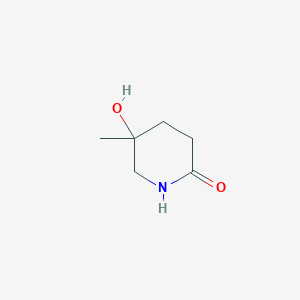
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)

